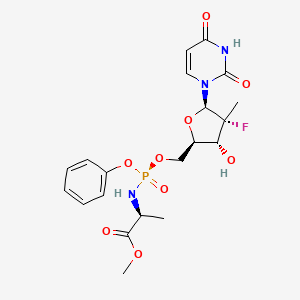

Sofosbuvir impurity N

Descripción

This compound is a nucleotide analog prodrug with structural similarities to Sofosbuvir (). Its molecular formula is C20H25FN3O9P (molecular weight: 501.40 g/mol), featuring a methyl ester group, a fluorinated oxolane ring, and a 2,4-dioxopyrimidin-1-yl nucleobase (). The compound likely acts as a polymerase inhibitor, mirroring Sofosbuvir’s mechanism against RNA viruses like hepatitis C virus (HCV) .

Propiedades

IUPAC Name |

methyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25FN3O9P/c1-12(17(27)30-3)23-34(29,33-13-7-5-4-6-8-13)31-11-14-16(26)20(2,21)18(32-14)24-10-9-15(25)22-19(24)28/h4-10,12,14,16,18,26H,11H2,1-3H3,(H,23,29)(H,22,25,28)/t12-,14+,16+,18+,20+,34-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SASYBZIIPQSWBV-ZWXZMKCMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC)N[P@](=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25FN3O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

La síntesis de la Impureza N de Sofosbuvir involucra varios pasos, incluyendo la protección y desprotección de grupos funcionales, así como el uso de reactivos y condiciones específicas para lograr las transformaciones químicas deseadas. La ruta sintética general incluye:

Injerto de un grupo hidroxilo terminal: del primer compuesto con un grupo protector para obtener un intermedio.

Injerto de un segundo grupo protector: en el hidroxilo cíclico del intermedio.

Eliminación del primer grupo protector: para obtener otro intermedio.

Injerto de un tercer grupo protector: en el hidroxilo terminal del intermedio.

Eliminación del tercer grupo protector: para obtener la Impureza N de Sofosbuvir.

Los métodos de producción industrial para la Impureza N de Sofosbuvir involucran pasos similares pero están optimizados para la producción a gran escala, asegurando alta pureza y rendimiento. Técnicas como la cromatografía líquida de alta resolución (HPLC) se utilizan para la purificación y control de calidad .

Análisis De Reacciones Químicas

La Impureza N de Sofosbuvir experimenta varias reacciones químicas, incluyendo:

Oxidación: Esta reacción involucra la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Esta reacción involucra la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes incluyen borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: Esta reacción involucra el reemplazo de un grupo funcional por otro. Los reactivos comunes incluyen halógenos y nucleófilos.

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de ácidos carboxílicos, mientras que la reducción puede producir alcoholes .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antiviral Activity

The compound has been investigated for its antiviral properties, particularly against RNA viruses. Research indicates that derivatives of pyrimidine compounds can inhibit viral replication by targeting the RNA-dependent RNA polymerase (RdRp) enzyme, which is critical for the replication of viruses such as SARS-CoV-2 .

Case Study : A study published in Molecules highlighted the effectiveness of nucleoside analogs similar to methyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl) in inhibiting RdRp activity. The results showed a significant reduction in viral load in vitro, suggesting potential therapeutic applications for respiratory viral infections .

Pharmacology

Phosphorylation Mechanism

The compound's structure includes a phenoxyphosphoryl group that enhances its bioactivity through phosphorylation mechanisms. Phosphorylated compounds often exhibit improved solubility and bioavailability, making them suitable candidates for drug development .

Table 1: Comparison of Bioactivity

| Compound | Activity Type | Target | Reference |

|---|---|---|---|

| Methyl (2S)-2... | Antiviral | RdRp | |

| Isopropyl (2S)-... | Antiviral | RdRp | |

| 6-Azauridine | Antiviral | RdRp |

Biotechnology

Gene Delivery Systems

The unique chemical structure allows for the potential use of methyl (2S)-2... in gene delivery systems. Its ability to form stable complexes with nucleic acids could be harnessed to improve the efficiency of gene therapy techniques.

Case Study : Research has demonstrated that phosphoramidate prodrugs can facilitate the delivery of oligonucleotides into cells. The incorporation of methyl (2S)-2... into these systems may enhance cellular uptake and therapeutic efficacy .

Mecanismo De Acción

El mecanismo de acción de la Impureza N de Sofosbuvir está relacionado con su estructura química y reactividad. Como impureza, no tiene un efecto terapéutico, pero puede influir en la estabilidad y eficacia de sofosbuvir. Los objetivos y vías moleculares involucrados incluyen interacciones con enzimas y otras proteínas que pueden conducir a la formación o degradación de la impureza .

Comparación Con Compuestos Similares

Structural Analogues in Antiviral Therapeutics

Key Structural Differences and Implications :

Methyl esters are also more susceptible to hydrolysis, which could accelerate prodrug activation or degradation . Remdesivir’s 2-ethylbutyl ester enhances metabolic stability and intracellular retention, critical for prolonged antiviral activity against coronaviruses .

Nucleobase Modifications: The target compound’s 2,4-dioxopyrimidin-1-yl base mimics natural nucleotides, enabling incorporation into viral RNA and chain termination . Remdesivir’s pyrrolotriazine-7-yl base and cyano group improve binding to viral polymerases, conferring broad-spectrum activity .

Fluorine Substitution: The 4-fluoro group in the target compound and Sofosbuvir enhances metabolic stability by resisting enzymatic degradation, a strategy also seen in antiviral drugs like Tenofovir .

Pharmacokinetic and Bioactivity Insights

- Sofosbuvir : Demonstrated >90% HCV cure rates due to its isopropyl ester, which improves liver-targeted delivery via hydrolysis to the active uridine analog .

- Target Compound: Limited bioactivity data are available, but its methyl ester may reduce plasma half-life compared to Sofosbuvir. Preclinical studies are needed to assess efficacy against HCV or other viruses.

- Remdesivir : Broad antiviral activity relies on delayed metabolism, allowing incorporation into viral RNA. Its higher molecular weight (602.6 g/mol) reflects extended side-chain modifications .

Actividad Biológica

Methyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate, commonly referred to as Sofosbuvir , is a nucleotide analog that has garnered significant attention for its antiviral properties, particularly in the treatment of Hepatitis C Virus (HCV) infections. This article delves into its biological activity, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Weight | 529.5 g/mol |

| Molecular Formula | C22H29FN3O9P |

| XLogP3 | 1 |

| Hydrogen Bond Donor Count | 3 |

| Hydrogen Bond Acceptor Count | 11 |

| Rotatable Bond Count | 11 |

| Topological Polar Surface Area | 153 Ų |

| Complexity | 913 |

Sofosbuvir acts as a direct-acting antiviral agent by inhibiting the HCV NS5B polymerase enzyme. This inhibition prevents the replication of viral RNA, effectively halting the progression of the infection. The compound is a prodrug that is converted intracellularly into its active form, which then competes with natural nucleotides for incorporation into the growing RNA chain. This results in chain termination during viral RNA synthesis .

Antiviral Activity

Sofosbuvir has demonstrated potent antiviral activity against various HCV genotypes. Clinical studies have shown that it can lead to sustained virologic response (SVR) rates exceeding 90% when used in combination therapies. For example:

- Clinical Trial Findings : In a Phase III clinical trial involving patients with chronic HCV infection, Sofosbuvir combined with ledipasvir showed an SVR rate of approximately 99% after 12 weeks of treatment .

Case Studies

- Chronic Hepatitis C Treatment : A study involving 600 patients treated with Sofosbuvir and ribavirin reported an overall SVR of 96%, with higher efficacy observed in patients without cirrhosis .

- HCV Genotype 3 : Another case study indicated that Sofosbuvir combined with daclatasvir achieved an SVR of 97% in patients with genotype 3 HCV, highlighting its effectiveness across different viral strains .

Safety and Side Effects

Sofosbuvir is generally well-tolerated. Common side effects include fatigue, headache, and nausea. Serious adverse events are rare but can occur, particularly in patients with advanced liver disease or those receiving multiple medications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.